(5-Chloro-2-methylphenyl)hydrazine hydrochloride physical properties
(5-Chloro-2-methylphenyl)hydrazine hydrochloride physical properties
An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Executive Summary
(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine salt that serves as a pivotal building block in modern synthetic organic chemistry. Its utility is most pronounced in the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its essential physical and chemical properties, analytical characterization, synthesis, safe handling protocols, and key applications, tailored for professionals in research and drug development.
Compound Identification
Precise identification is the cornerstone of reproducible scientific research. The fundamental identifiers for (5-Chloro-2-methylphenyl)hydrazine hydrochloride are summarized below.
| Identifier | Value | Reference(s) |
| CAS Number | 5446-17-3 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][3][5] |
| Molecular Weight | 193.07 g/mol | [1][2][3][4][5] |
| IUPAC Name | (5-chloro-2-methylphenyl)hydrazine; hydrochloride | [6] |
| Common Synonyms | (5-Chlor-2-methyl-phenyl)-hydrazin,Hydrochlorid, 5-chloro-2-methylphenylhydrazine HCl, 4-Chloro-2-hydrazinotoluene hydrochloride | [1][4][7] |
| SMILES | CC1=C(C=C(C=C1)Cl)NN.Cl | [1] |
| MDL Number | MFCD04038837 | [1][2][3][5] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction setup, and purification strategies. As a hydrochloride salt, this compound exhibits properties typical of a stable, crystalline solid.
| Property | Value / Description | Reference(s) |
| Appearance | Fine crystalline powder, white to light yellow or pinkish-beige. | [8][9] |
| Melting Point | Data not consistently available; salts of this nature often decompose upon heating. For comparison, Phenylhydrazine hydrochloride decomposes at 250-254 °C. | [8][9] |
| Boiling Point | Not applicable; decomposes before boiling. | [4][5][7] |
| Solubility | Soluble in water and ethanol; insoluble in ethers and benzene. | [2] |
| Purity | Commercially available with ≥97% purity. | [1][5] |
| Stability | Stable under recommended storage conditions. | [8][10] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere at 2-8°C or room temperature. | [1][3][4][5] |
Synthesis and Purification Workflow
Understanding the synthesis of a key reagent is critical for assessing its purity and potential side-products. Arylhydrazines are typically prepared via the diazotization of an aniline followed by reduction.
General Synthetic Protocol
The synthesis of (5-Chloro-2-methylphenyl)hydrazine hydrochloride is achieved from the corresponding aniline, 4-chloro-2-methylaniline, as outlined below.
Step 1: Diazotization of 4-chloro-2-methylaniline
-
Dissolve the starting aniline (1 equivalent) in aqueous hydrochloric acid (e.g., 6 M) and cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 0 °C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at this temperature.
Step 2: Reduction of the Diazonium Salt
-
Prepare a solution of tin(II) chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution dropwise to the cold diazonium salt solution. The hydrazine hydrochloride may begin to precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reduction.[11]
Step 3: Isolation and Purification
-
Collect the precipitated solid product by filtration.
-
Wash the crude product with a small amount of cold hydrochloric acid solution to remove impurities.[11]
-
For higher purity, recrystallize the solid from a water/ethanol mixture. Dissolve the crude product in a minimal amount of warm water, filter if necessary, and then add boiling ethanol and concentrated HCl to induce crystallization upon cooling.[8]
-
Dry the purified white crystals under vacuum.
Analytical Characterization
Confirming the identity and purity of the material is paramount. While specific spectra are lot-dependent, the following analytical methods are standard for characterizing hydrazine derivatives.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for assessing purity.[12]
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector set to a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample. The purity is determined by the relative area of the main peak.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, the methyl group, and the exchangeable hydrazine/ammonium protons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the free base after loss of HCl.[13]
Applications in Drug Discovery and Development
Hydrazine-containing compounds are versatile synthons in medicinal chemistry.[14] (5-Chloro-2-methylphenyl)hydrazine hydrochloride is primarily used as a precursor for synthesizing various heterocyclic ring systems.
-
Fischer Indole Synthesis: As a classic application, it can be reacted with ketones or aldehydes to form substituted indoles, a privileged scaffold in many pharmaceutical agents.
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds yields pyrazole derivatives, which are common in anti-inflammatory and kinase inhibitor drugs.
-
Triazole and Thiadiazole Synthesis: It can serve as a key building block for constructing five-membered heterocycles containing multiple nitrogen atoms, which are frequently explored for their diverse biological activities.[14][15]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.
Hazard Identification
While a full toxicological profile is not available for this specific compound, related arylhydrazine hydrochlorides are classified as harmful.
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritant: May cause skin and eye irritation.
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][16]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid dust formation.[16] Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[10]
Storage and Stability
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend storage under an inert gas atmosphere at 2-8°C.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties allow for consistent handling, while its chemical reactivity provides access to a wide array of important heterocyclic structures. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of novel molecules.
References
-
Shaoyuan Reagent. (5-chloro-2-methylphenyl)hydrazine,hydrochloride. [Link]
-
Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
-
PubChemLite. (5-chloro-2-methylphenyl)hydrazine. [Link]
-
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
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National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
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